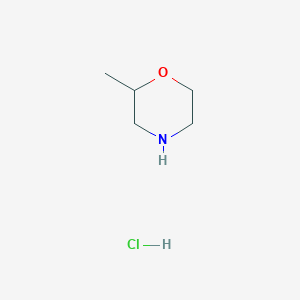
2-Methylmorpholine hydrochloride
説明
2-Methylmorpholine hydrochloride is an organic compound with the chemical formula C5H11NO · HCl and a molecular weight of 149.6g/mol . It is a colorless crystalline solid and is used as a reagent and intermediate in organic synthesis .
Synthesis Analysis
The synthesis of 2-Methylmorpholine hydrochloride involves dissolving morpholine in an alcohol solvent, adding a methylating agent such as methyl chloride at low temperature, and then adding hydrochloric acid for a neutralization reaction to obtain 2-Methylmorpholine hydrochloride . The product can be obtained after filtration, washing, and drying .Molecular Structure Analysis
The linear formula of 2-Methylmorpholine hydrochloride is C5H12ClNO . The InChI code is 1S/C5H11NO.ClH/c1-5-4-6-2-3-7-5;/h5-6H,2-4H2,1H3;1H . The molecular weight is 137.61 .Chemical Reactions Analysis
In the N-methylmorpholine-N-oxide (NMMO) recovery system, side reactions occur during evaporation, producing colored substances and black particulate matter . The production of colored substances is caused by the condensation reaction of N-methylmorpholine (NMM, 1), morpholine (M, 2), 2-Amino-4-methyl-oxazole (3), furfuryl alcohol (4), Morpholinoacetonitrile (5), xylose and NMMO under alkaline and high-temperature conditions .Physical And Chemical Properties Analysis
2-Methylmorpholine hydrochloride is a solid or liquid at room temperature . It should be stored in a sealed, dry environment at room temperature .科学的研究の応用
Hydrogen Bonding and Structural Analysis
- Hydrogen Bonding Characteristics : The hydrochloride salt of N-methylmorpholine exhibits unique hydrogen bonding between halide ions and morpholinium protons. This characteristic is pivotal in its application in crystallography and molecular structure studies (Turnbull, 1997).
Complex Formation and Spectroscopy
- Complex Formation with Mineral Acids : Studies show that N-methylmorpholine betaine forms complexes with various acids. Spectroscopic analysis (FTIR, 1H and 13C NMR) reveals insights into these complexes, useful in understanding molecular interactions and compound structures (Dega-Szafran et al., 2002).
- Inclusion Compound Formation : Research also shows that N-methylmorpholine betaine hydrochloride forms inclusion compounds with acetonitrile, which are significant in the study of host-guest chemistry and molecular encapsulation (Dega-Szafran et al., 2002).
Chemical Reactions and Applications
- Reaction with Cyanuric Chloride : The reactivity of N-methylmorpholine-N-oxide (NMMO) with cyanuric chloride varies based on the hydrate water content. This reaction is critical in understanding the chemical behavior of NMMO in various conditions, which has applications in synthetic chemistry (Rosenau et al., 2002).
- Role in Cellulose Processing (Lyocell Process) : N-methylmorpholine-N-oxide is significant in the processing of cellulose for fiber production. The study of its side reactions and byproduct formation is essential for improving the efficiency and safety of the Lyocell process (Rosenau et al., 2001).
Other Applications
- Use in Solid Phase Peptide Synthesis : A salt formed from N-methylmorpholine, known as DMTMM, is shown to be an effective coupling agent in solid phase peptide synthesis, offering an economical alternative to traditional reagents (Falchi et al., 2000).
- Pre-treatment for Methane Production from Microalgae : N-methylmorpholine-N-oxide has been studied as a pre-treatment agent to enhance methane production from microalgae, indicating its potential application in bioenergy production (Caporgno et al., 2016).
Safety And Hazards
2-Methylmorpholine hydrochloride is classified as a hazardous substance . It has the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding contact with skin, eyes, and clothing, and not be ingested .
特性
IUPAC Name |
2-methylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-5-4-6-2-3-7-5;/h5-6H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYFXNZOOMGPIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCO1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626842 | |
| Record name | 2-Methylmorpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylmorpholine hydrochloride | |
CAS RN |
59229-57-1 | |
| Record name | 59229-57-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylmorpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



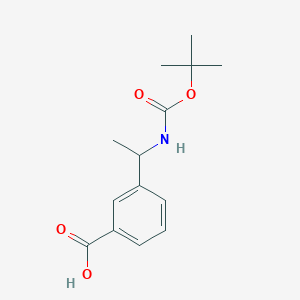

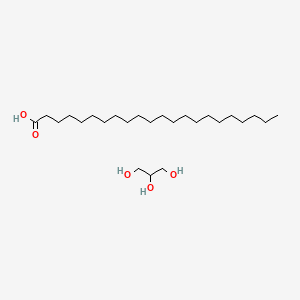
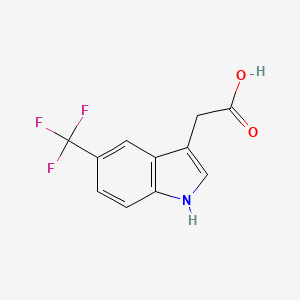
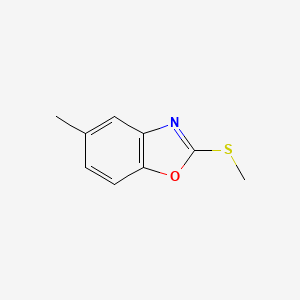
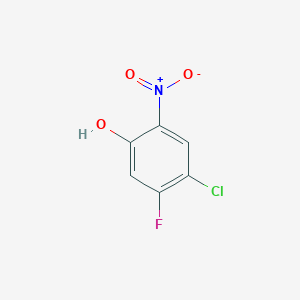
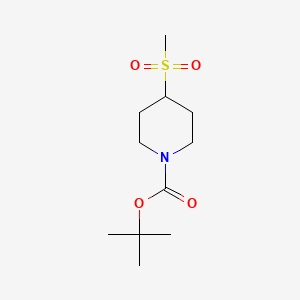
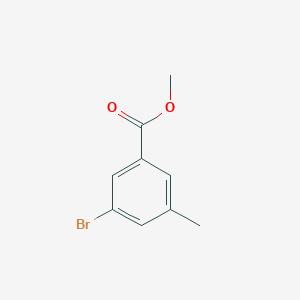
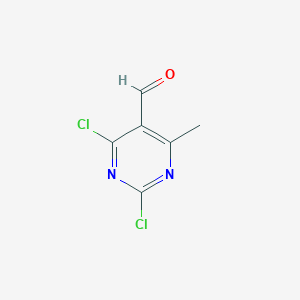
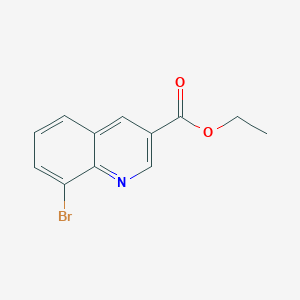
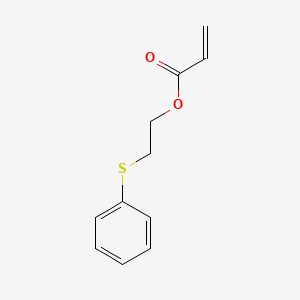
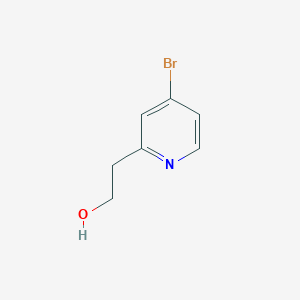
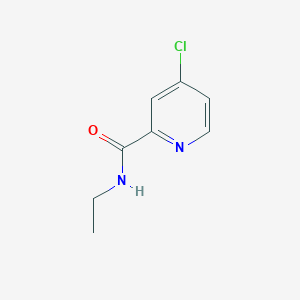
![Diisooctyl 2,2'-[(dimethylstannylene)bis(thio)]diacetate](/img/structure/B1592504.png)